N-allyl-4H-3,1-benzothiazin-2-amine
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Overview
Description
N-allyl-4H-3,1-benzothiazin-2-amine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the benzothiazine family, which is known for its diverse biological activities and synthetic versatility.
Mechanism of Action
Target of Action
N-allyl-4H-3,1-benzothiazin-2-amine is a compound that has been studied for its potential biological activities. The primary targets of this compound are believed to be therapeutically relevant serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling.
Mode of Action
The compound interacts with its targets through hydrogen bonds and π–π interactions . The heteroatoms in the compound can act as acceptors in hydrogen bonds, and the fused aromatic ring can form π–π interactions with biological targets . These interactions can lead to changes in the conformation and activity of the target proteins.
Pharmacokinetics
The compound’s molecular weight (204296) and physical properties, such as melting point (132-135°C), suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target proteins. For instance, the compound’s melting point suggests that it is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4H-3,1-benzothiazin-2-amine typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea intermediates. These intermediates undergo a thiazine ring closure to yield the desired benzothiazinone structure . The reaction conditions often include the use of concentrated sulfuric acid (H₂SO₄) to promote ring closure and the formation of the benzothiazinone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4H-3,1-benzothiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzothiazinone core to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-allyl-4H-3,1-benzothiazin-2-amine has several scientific research applications, including:
Comparison with Similar Compounds
N-allyl-4H-3,1-benzothiazin-2-amine can be compared with other benzothiazine derivatives, such as:
2-amino-4H-3,1-benzothiazin-4-ones: These compounds have similar structures but differ in their substituents and biological activities.
2-alkylthio-4H-3,1-benzothiazin-4-ones: These derivatives have alkylthio groups instead of allyl groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological activities, which distinguish it from other benzothiazine derivatives .
Properties
IUPAC Name |
N-prop-2-enyl-1,4-dihydro-3,1-benzothiazin-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-7-12-11-13-10-6-4-3-5-9(10)8-14-11/h2-6H,1,7-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTWJHNYVYMVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C1NC2=CC=CC=C2CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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